
3-Acetamido-5-iodoproflavine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamido-5-iodoproflavine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of proflavine and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
3-Acetamido-5-iodoproflavine has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of cancer research. It has been found to have anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 3-Acetamido-5-iodoproflavine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-Acetamido-5-iodoproflavine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Acetamido-5-iodoproflavine in lab experiments is its potential anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its toxicity. It can be toxic to both cancer cells and normal cells, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Acetamido-5-iodoproflavine. One of the major directions is to further investigate its anti-cancer properties and develop new cancer treatments based on this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as wound healing and inflammation.
Métodos De Síntesis
3-Acetamido-5-iodoproflavine can be synthesized through various methods. One of the most common methods is the reaction of proflavine with iodine and acetic anhydride. In this method, proflavine is first treated with iodine to form 3-iodoproflavine. This compound is then treated with acetic anhydride to form 3-Acetamido-5-iodoproflavine.
Propiedades
Número CAS |
121284-42-2 |
|---|---|
Nombre del producto |
3-Acetamido-5-iodoproflavine |
Fórmula molecular |
C15H12IN3O |
Peso molecular |
377.18 g/mol |
Nombre IUPAC |
N-(6-amino-5-iodoacridin-3-yl)acetamide |
InChI |
InChI=1S/C15H12IN3O/c1-8(20)18-11-4-2-9-6-10-3-5-12(17)14(16)15(10)19-13(9)7-11/h2-7H,17H2,1H3,(H,18,20) |
Clave InChI |
MVLIXHWFINSYEI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3I)N)C=C2C=C1 |
SMILES canónico |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3I)N)C=C2C=C1 |
Otros números CAS |
121284-42-2 |
Sinónimos |
3-acetamido-5-iodo-6-aminoacridine 3-acetamido-5-iodoproflavine 3-acetamido-5-iodoproflavine, (125I)-isomer 3-AMIPF iodoacetylproflavine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



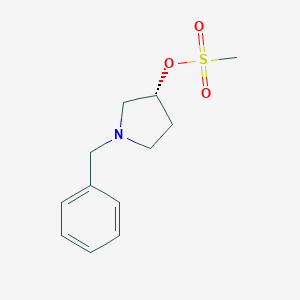
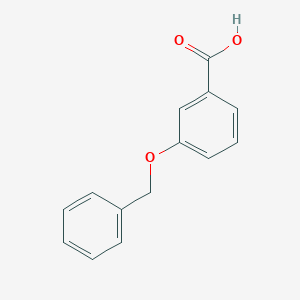
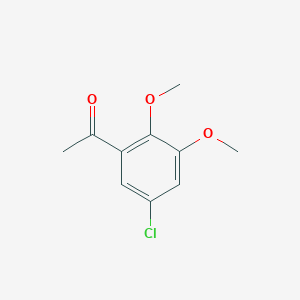
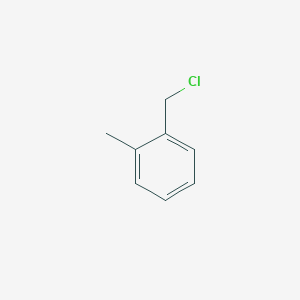
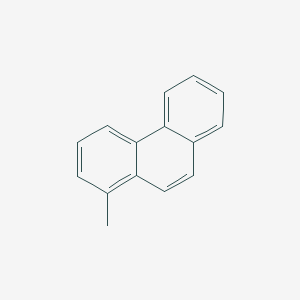
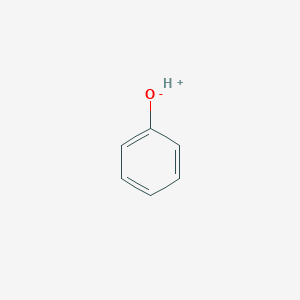
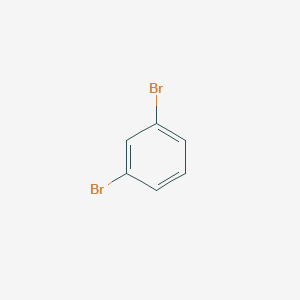

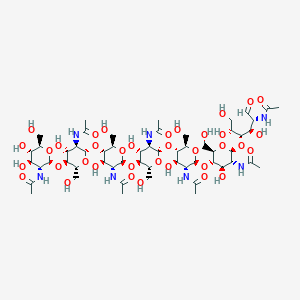
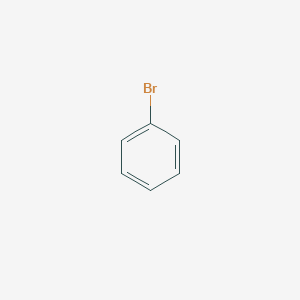
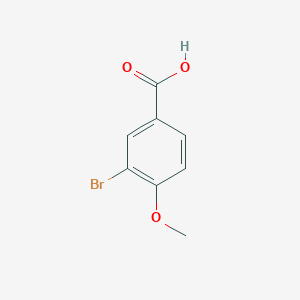
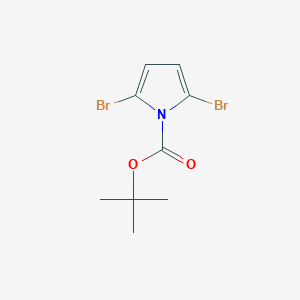
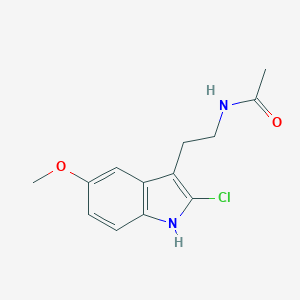
![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)